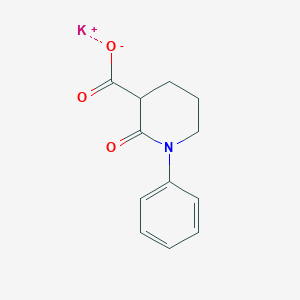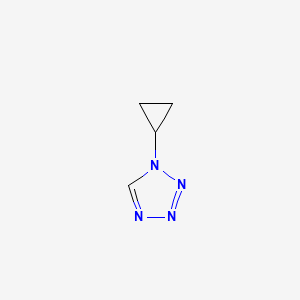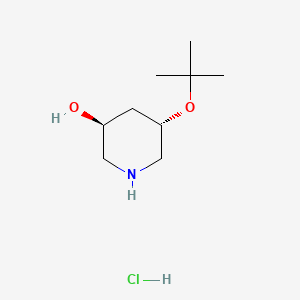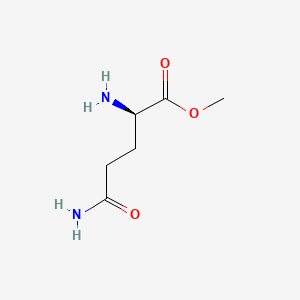
(R)-Methyl 2,5-diamino-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 2,5-diamino-5-oxopentanoate is a chiral compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two amino groups and a keto group on a pentanoate backbone. The ®-configuration indicates the specific spatial arrangement of the atoms, which can influence the compound’s reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2,5-diamino-5-oxopentanoate typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reaction of a suitable keto acid with a chiral amine under controlled conditions to form the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2,5-diamino-5-oxopentanoate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
®-Methyl 2,5-diamino-5-oxopentanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to an alcohol, altering the compound’s properties.
Substitution: The amino groups can participate in substitution reactions, where other functional groups replace the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
®-Methyl 2,5-diamino-5-oxopentanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-Methyl 2,5-diamino-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound’s amino and keto groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biological processes, making the compound a valuable tool for studying biochemical pathways and developing new therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Methyl 2,5-diamino-5-oxopentanoate: The enantiomer of ®-Methyl 2,5-diamino-5-oxopentanoate, with a different spatial arrangement of atoms.
2,5-Diamino-5-oxopentanoic acid: A related compound lacking the methyl ester group.
Methyl 2,5-diamino-5-oxopentanoate: The racemic mixture containing both ®- and (S)-enantiomers.
Uniqueness
®-Methyl 2,5-diamino-5-oxopentanoate is unique due to its specific ®-configuration, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and properties compared to its enantiomer or racemic mixture.
Eigenschaften
Molekularformel |
C6H12N2O3 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
methyl (2R)-2,5-diamino-5-oxopentanoate |
InChI |
InChI=1S/C6H12N2O3/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H2,8,9)/t4-/m1/s1 |
InChI-Schlüssel |
GBDRMPRTNVKBAD-SCSAIBSYSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CCC(=O)N)N |
Kanonische SMILES |
COC(=O)C(CCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)

![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)
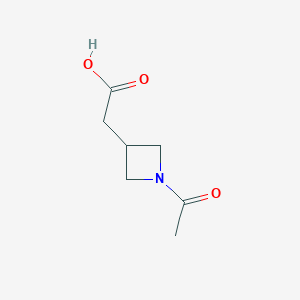
![4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13498191.png)
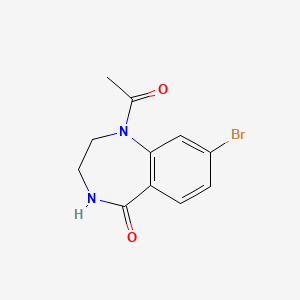
![rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13498201.png)
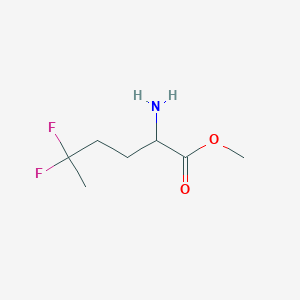
![(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13498208.png)
![5-[(4-Amino-4-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13498210.png)
